N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-3-9(11(16)6-8)15-12(17)10-7-13-4-5-14-10/h2-7,16H,1H3,(H,15,17) |
InChI Key |
YRXCGYQCNRHDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
Preparation Methods
Conventional Amide Coupling via Acyl Chloride Intermediates
Acyl Chloride Formation
The most widely reported method involves converting pyrazine-2-carboxylic acid to its reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is the preferred chlorinating agent due to its efficiency and compatibility with aromatic carboxylic acids. In a typical procedure, pyrazine-2-carboxylic acid (50.0 mmol) is refluxed with excess SOCl₂ (75.0 mmol) in dry toluene for 1 hour, followed by solvent removal under reduced pressure. The crude acyl chloride is obtained as a hygroscopic solid, which is immediately used in the subsequent coupling step to minimize hydrolysis.
Coupling with 2-Hydroxy-4-Methylaniline
The acyl chloride is reacted with 2-hydroxy-4-methylaniline in a polar aprotic solvent, typically pyridine or dimethylformamide (DMF), which acts as both a base and solvent. Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. For example, dissolving the acyl chloride in dry acetone and adding it dropwise to a solution of 2-hydroxy-4-methylaniline (50.0 mmol) in pyridine yields the crude product after 30 minutes of stirring. This method achieves moderate yields (47–83%) depending on the substitution pattern of the aniline.
Table 1: Representative Yields from Conventional Coupling
| Aniline Derivative | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| 2-Hydroxy-4-methylaniline | Pyridine | 30 min | 47–83 |
| 3-Iodo-4-methylaniline | DMF | 45 min | 83 |
Microwave-Assisted Synthesis
Enhanced Reaction Kinetics
Microwave irradiation significantly accelerates the coupling reaction by improving energy transfer. A comparative study demonstrated that replacing traditional heating with microwave irradiation (150 W, 100°C) reduced reaction times from hours to minutes while increasing yields by 15–20%. The rapid heating minimizes side reactions such as decomposition of heat-sensitive intermediates.
Optimized Parameters
Key parameters for microwave synthesis include:
- Power : 150–200 W
- Temperature : 80–120°C
- Solvent : DMF or toluene
- Duration : 10–30 minutes
A representative procedure involves mixing pyrazine-2-carboxylic acid (10 mmol), SOCl₂ (15 mmol), and 2-hydroxy-4-methylaniline (10 mmol) in DMF, followed by microwave irradiation at 100°C for 15 minutes. Work-up and purification yield the product in >75% purity.
Alternative Routes Using Dichloropyrazine Derivatives
Dichloropyrazine as a Starting Material
Patent literature describes the use of 2,3-dichloropyrazine as a versatile precursor. Reacting 2,3-dichloropyrazine with diaryl imines in the presence of a base (e.g., potassium carbonate) forms intermediates that hydrolyze to yield pyrazine-2-carboxamides. While this route is less common for N-(2-hydroxy-4-methylphenyl) derivatives, it offers scalability advantages for industrial applications.
Purification and Characterization
Recrystallization Techniques
Crude products are typically purified via recrystallization from aqueous ethanol (1:3 v/v water:ethanol). This step removes unreacted starting materials and by-products, yielding crystals with >95% purity.
Analytical Validation
- TLC : Rf = 0.81–0.82 (silica gel, ethyl acetate/hexane 1:1)
- IR Spectroscopy : Key peaks include 3343 cm⁻¹ (N–H stretch), 1690 cm⁻¹ (C=O stretch), and 1589 cm⁻¹ (aromatic C=C).
- ¹H NMR : Characteristic signals at δ 9.38 (pyrazine H3), 8.81 (pyrazine H5), and 7.66–6.82 (aromatic protons).
Table 2: Spectral Data for N-(2-Hydroxy-4-Methylphenyl)Pyrazine-2-Carboxamide
| Technique | Key Signals | Reference |
|---|---|---|
| IR | 3343, 2926, 1690, 1589 cm⁻¹ | |
| ¹H NMR | δ 9.38 (s, 1H), 8.81 (s, 1H), 7.66 (d, 1H) |
Mechanistic Considerations
Nucleophilic Acyl Substitution
The reaction proceeds via nucleophilic attack by the amine group of 2-hydroxy-4-methylaniline on the electrophilic carbonyl carbon of the acyl chloride. Pyridine scavenges HCl, shifting the equilibrium toward product formation. Steric hindrance from the ortho-hydroxy group slightly reduces reaction rates compared to unsubstituted anilines.
Challenges and Optimization Strategies
Moisture Sensitivity
Acyl chlorides are highly moisture-sensitive, necessitating anhydrous conditions. Strict control of atmospheric humidity during synthesis improves yields by 10–15%.
By-Product Formation
Common by-products include:
- Hydrolyzed carboxylic acid (from unreacted acyl chloride)
- Di-amide derivatives (from over-reaction)
These are minimized by stoichiometric control and rapid work-up.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-hydroxy-4-methylbenzaldehyde, while reduction of the carboxamide group can produce N-(2-hydroxy-4-methylphenyl)amine .
Scientific Research Applications
The applications of N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide are varied, demonstrating its potential in medicinal chemistry and materials science. Research indicates its usefulness in developing new antitubercular agents, anti-inflammatory drugs, and other therapeutic applications .
Scientific Research Applications
Antimycobacterial Activity:
- This compound derivatives have shown promise in combating Mycobacterium tuberculosis. Several candidate molecules exhibited micromolar Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Ra, along with low in vitro cytotoxicity in the HepG2 cell line . This suggests potential in developing new drugs against tuberculosis, especially imperative given the increasing resistance to current antitubercular medications .
- Related research has explored structural modifications of pyrazinamide (PZA) to enhance antimycobacterial activity. Studies on 5-chloro-N-phenylpyrazine-2-carboxamides and 5-alkylamino-N-phenylpyrazine-2-carboxamides have also yielded promising results, indicating the broader potential of pyrazine-2-carboxamide derivatives in treating mycobacterial infections .
- One study identified N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide as the most active antimycobacterial compound in vitro against Mycobacterium .
Anti-inflammatory Properties:
- Aryl pyrazine and pyrimidine carboxylic acids and their derivatives exhibit anti-inflammatory properties, effective in preventing and inhibiting edema and granuloma tissue formation . These compounds act as non-steroidal anti-inflammatory agents, offering a market alternative to steroids with simpler structures and comparable effectiveness .
- These compounds can treat arthritic and dermatological disorders and other conditions responsive to anti-inflammatory agents . They can be administered orally, topically, parenterally, or rectally, with oral doses ranging from 1-100 mg/kg per day, depending on the specific compound and condition severity .
Other Therapeutic Activities:
- Beyond anti-inflammatory effects, arylpyrazine and pyrimidine carboxylic acids have demonstrated analgesic, antipyretic, diuretic, antifibrinolytic, and hypoglycemic activity . The same dosage ranges and conditions apply when used for these activities as for anti-inflammatory applications .
Natural Product Hybridization:
Mechanism of Action
The mechanism by which N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. The compound may also interfere with the metabolic pathways of microorganisms, leading to their death .
Comparison with Similar Compounds
Antimicrobial Efficacy
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives : Demonstrated potent activity against XDR S. Typhi and alkaline phosphatase inhibition, likely due to halogen-mediated enzyme interactions .
- N-(2-Nitrophenyl)pyrazine-2-carboxamide : Inhibited M. tuberculosis H37Rv at ≥32 μg/ml, while nitro groups may enhance membrane penetration .
- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide : Most active in TAACF screening (IC₉₀ = 0.819 µg/mL), highlighting iodine’s role in disrupting mycobacterial cell walls .
Stability and Degradation Profiles
- Bortezomib Analogs (BTZ1 and BTZ2) : Degradation under clinical conditions (5% BTZ1 and 1% BTZ2 after one month) underscores susceptibility of carboxamides to hydrolytic cleavage, particularly at the amide bond .
- N-(2-Hydroxy-4-methylphenyl)pyrazine-2-carboxamide : The hydroxyl group may increase susceptibility to oxidation compared to halogenated analogs, necessitating formulation stabilizers for pharmaceutical use.
Biological Activity
N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimycobacterial , anti-inflammatory , and cytotoxic properties.
Antimycobacterial Activity
Research indicates that pyrazine derivatives, including this compound, exhibit promising antimycobacterial activity. In a study evaluating various pyrazine derivatives against Mycobacterium tuberculosis, compounds were screened for their Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | 3.91 | >38 |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 13.02 | >20 |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 |
These findings suggest that this compound possesses significant antimycobacterial properties with low cytotoxicity in HepG2 cell lines, indicating its potential as a lead compound for further development .
Anti-inflammatory Activity
In addition to its antimycobacterial effects, this compound has been investigated for anti-inflammatory properties. A review highlighted that pyrazine derivatives can inhibit key inflammatory pathways, including the production of pro-inflammatory cytokines such as IL-17 and TNFα.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.1 - 1 | IL-17, TNFα |
This indicates a strong potential for developing anti-inflammatory agents targeting chronic inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that this compound exhibits minimal cytotoxic effects at concentrations up to several hundred micromolar, making it a candidate for further pharmacological studies .
Case Studies and Research Findings
Several research articles have documented the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For instance:
- Case Study on Antimycobacterial Activity : A study evaluated a series of pyrazine derivatives, including this compound, against various strains of Mycobacterium. The study concluded that structural modifications significantly influence biological activity and cytotoxicity profiles .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of pyrazine derivatives, demonstrating their ability to inhibit neutrophil migration and cytokine release in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
